molecular formula C15H15NO3S B188265 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid CAS No. 113995-55-4

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid

Cat. No.: B188265
CAS No.: 113995-55-4
M. Wt: 289.4 g/mol
InChI Key: FARITYWNMPFIJN-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid is a chemical compound known for its unique structure and properties. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a sulfonic acid group at the 7th position. This compound is significant in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 1,1,2-Trimethyl-1H-benzo[e]indole as the primary starting material.

    Sulfonation Reaction: The introduction of the sulfonic acid group is achieved through a sulfonation reaction. This involves treating the starting material with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.

    Reaction Conditions: The reaction is usually carried out at a temperature range of 0-50°C, depending on the reactivity of the starting material and the sulfonating agent. The reaction mixture is then quenched with water or an appropriate solvent to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 1,1,2-Trimethyl-1H-benzo[e]indole and sulfonating agents are handled using automated systems to ensure precision and safety.

    Continuous Flow Reactors: The reaction is often conducted in continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophilic substitution using reagents like sodium hydroxide or amines under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, or substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: The compound is employed in the development of fluorescent probes for imaging and detection of biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism

Properties

IUPAC Name

1,1,2-trimethylbenzo[e]indole-7-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-15(2,3)14-12-6-5-11(20(17,18)19)8-10(12)4-7-13(14)16-9/h4-8H,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARITYWNMPFIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600568
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113995-55-4
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1,2-Trimethyl-1H-benz[e]indole, 100 g. was added with stirring to 500 mL of concentrated H2SO4. The mixture was heated at 180° C. for 1/2 h, cooled to 60° C. and poured onto 2 Kg ice. Cautionsly 500 ml of 50% aqueous NaOH was added. After 24 hours at room temperature the solid was filtered off, and 500 mL of saturated aqueous Na2SO4 was added. The resulting solid precipitate was collected, added to the previously filtered solid, and recrystallized from 2 L of H2O. Yield 25 g after overnight vacuum drying at 50° C. The location of the sulfo group was determined as being the 7-position by proton nuclear magnetic resonance measurements.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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